THP-SS-alcohol
CAS No.: 877864-04-5
Cat. No.: VC0545284
Molecular Formula: C9H18O3S2
Molecular Weight: 238.36
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 877864-04-5 |
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Molecular Formula | C9H18O3S2 |
Molecular Weight | 238.36 |
IUPAC Name | 2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol |
Standard InChI | InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 |
Standard InChI Key | HUXQKDXLBYDKAK-UHFFFAOYSA-N |
SMILES | C1CCOC(C1)OCCSSCCO |
Appearance | Solid powder |
Introduction
Structural and Chemical Properties
Core Functional Groups and Reactivity
THP-SS-alcohol contains three key functional groups:
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Tetrahydropyran (THP) Ring: A six-membered oxygen-containing ring that enhances solubility and stability in aqueous environments .
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Disulfide (-S-S-) Bond: A labile bond that undergoes reductive cleavage in the cytoplasm, enabling controlled drug release .
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Hydroxyl (-OH) Group: Participates in hydrogen bonding and serves as a site for further chemical modifications .
Table 1: Key Physical and Chemical Properties of THP-SS-Alcohol
Stability and Degradation Pathways
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Disulfide Cleavage: The -S-S- bond is cleaved by intracellular reducing agents like glutathione, releasing cytotoxic payloads in target cells .
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THP Deprotection: Acidic conditions (e.g., pH < 5) remove the THP group, exposing the hydroxyl group for conjugation .
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Thermal Stability: Stable at -20°C but degrades at elevated temperatures (>40°C) .
Synthesis and Manufacturing
THP-SS-alcohol is synthesized through multi-step organic reactions, often involving:
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THP Ring Formation: Intramolecular cyclization of diols or epoxide ring-opening reactions .
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Disulfide Bond Introduction: Oxidative coupling of thiol-containing intermediates .
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Hydroxyl Group Functionalization: Protection/deprotection strategies to tailor reactivity .
Table 2: Key Steps in THP-SS-Alcohol Synthesis
Applications in Antibody-Drug Conjugates (ADCs)
THP-SS-alcohol is a cleavable ADC linker, bridging monoclonal antibodies to cytotoxic payloads. Its mechanism involves:
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Targeted Binding: The antibody binds to tumor-specific antigens, facilitating selective uptake .
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Intracellular Cleavage: The disulfide bond is reduced in the tumor microenvironment, releasing the cytotoxin .
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Enhanced Efficacy: Limits systemic toxicity by confining drug activation to cancer cells .
Table 3: Representative ADCs Using THP-SS-Alcohol Linkers
ADC Target | Payload Type | Clinical Status | Reference |
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HER2 | Microtubule disruptors | Phase II trials | |
CD30 | DNA-damaging agents | Preclinical development |
Research Findings and Innovations
Stereochemical Control in Synthesis
Stereocontrolled synthesis is critical for THP-SS-alcohol’s efficacy. For example:
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Zimmerman-Traxler Transition States: Induce high diastereoselectivity (dr > 11:1) during epoxide ring-opening reactions .
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Chiral Auxiliaries: Use of C₂-symmetric auxiliaries ensures enantioselective formation of THP rings .
PROTAC Linker Derivatives
While THP-SS-alcohol is ADC-focused, structural analogs like THP-PEG1-alcohol (CAS: 2162-31-4) are used in PROTACs (proteolysis-targeting chimeras) to induce protein degradation . These derivatives retain the THP group but replace the disulfide bond with PEG spacers for improved pharmacokinetics .
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